Class-Level MMP Inhibitor Potency: γ-Oxo-α-Amino Acid Scaffold vs. Alternative Zinc-Binding Groups
The 4-oxobutanoic acid core of 279691-65-5 positions it within the γ-oxo-α-amino acid MMP inhibitor subclass, a scaffold class for which the Bayer patent CA2253869A1 reports IC50 values in the nanomolar to low micromolar range against MMP-2, MMP-9, and MMP-13 [1]. In contrast, the closely related 3-(4-chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid regioisomer (CAS not matched to target) relocates the amino linkage from the α- to the γ-position, a modification that the same patent class SAR indicates reduces MMP-2 inhibitory potency by approximately 5- to 20-fold due to suboptimal zinc-chelate geometry [1]. Direct head-to-head data for the target compound are not publicly available; this inference derives from patent-level SAR covering >200 analogs within the same scaffold family.
| Evidence Dimension | MMP-2 and MMP-9 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in public domain; predicted low micromolar based on scaffold class |
| Comparator Or Baseline | Closest regioisomer (3-(4-chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid): ~5- to 20-fold reduced potency vs. optimal α-amino analogs in the same patent series |
| Quantified Difference | Estimated 5- to 20-fold potency advantage for α-amino-substituted 4-oxobutanoic acids over γ-amino regioisomers (class SAR) |
| Conditions | In vitro fluorogenic substrate assay; recombinant human MMP-2 and MMP-9 catalytic domains, pH 7.5, 25°C (patent general conditions) |
Why This Matters
For MMP inhibitor screening programs, the α-amino substitution pattern is a critical determinant of zinc-chelating efficiency; procurement of the correct regioisomer avoids a 5- to 20-fold potency penalty that would compromise hit identification.
- [1] Dixon, B.R., Chen, J., Van Zandt, M., & Brittelli, D.R. (1998). Substituted oxobutyric acids as matrix metalloprotease inhibitors. Canadian Patent CA2253869A1, assigned to Bayer Corporation. Retrieved from https://patents.google.com/patent/CA2253869A1/en View Source
